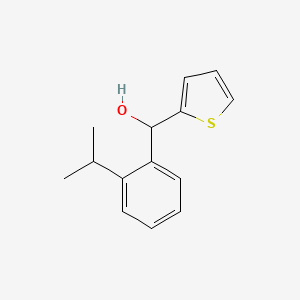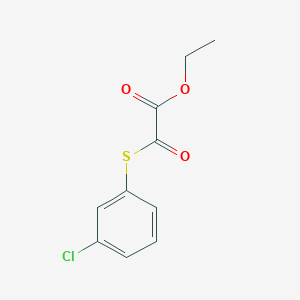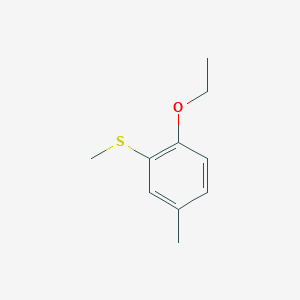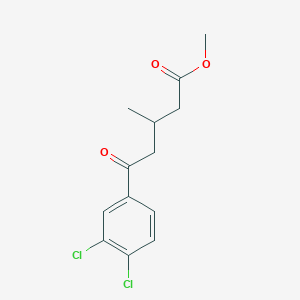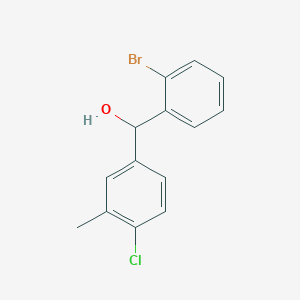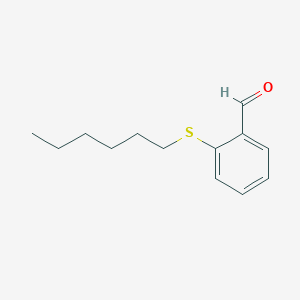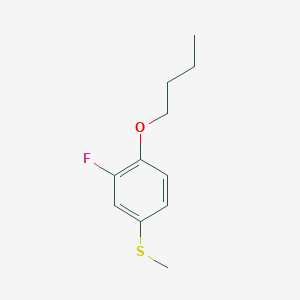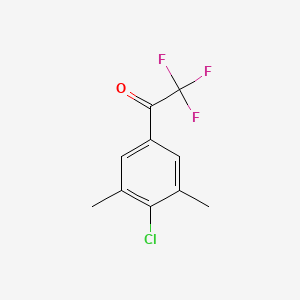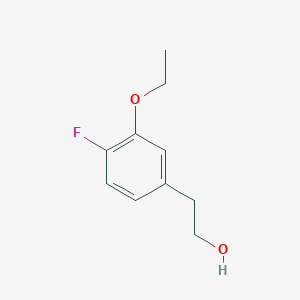
4-(3,4-Dimethylphenyl)thiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethylphenyl)thiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are characterized by the presence of a sulfur atom bonded to a phenyl group. This compound, specifically, has a phenyl ring substituted with two methyl groups at the 3 and 4 positions, making it a dimethyl derivative. Thiophenols are known for their distinctive odor and are used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenyl)thiophenol typically involves the thiolation of 3,4-dimethylbromobenzene. This can be achieved through a nucleophilic substitution reaction where the bromine atom is replaced by a thiol group. The reaction is generally carried out in the presence of a base such as sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or sulfoxides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form thiolates using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenyl ring are replaced by other substituents. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: 4-(3,4-Dimethylphenyl)sulfonic acid.
Reduction: 4-(3,4-Dimethylphenyl)thiolate.
Substitution: 4-(3,4-Dimethylphenyl)bromothiophenol or 4-(3,4-Dimethylphenyl)nitrothiophenol.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethylphenyl)thiophenol has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group can be functionalized to create a wide range of derivatives.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with thiol groups.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethylphenyl)thiophenol involves its interaction with biological molecules through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in biochemical reactions. The compound can inhibit enzymes by binding to their active sites, particularly those that contain metal ions or disulfide bonds.
Vergleich Mit ähnlichen Verbindungen
Thiophenol: The parent compound without the dimethyl substitutions.
4-Methylthiophenol: A single methyl group substitution on the phenyl ring.
3,4-Dimethylphenol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: 4-(3,4-Dimethylphenyl)thiophenol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of two methyl groups can affect the electron density on the phenyl ring, making it more reactive in certain chemical reactions compared to its non-methylated counterparts.
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMDVCDHMWSFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
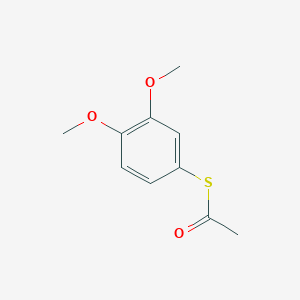
![5-[3-(Trifluoromethoxy)phenyl]-5-oxovaleric acid](/img/structure/B7994370.png)
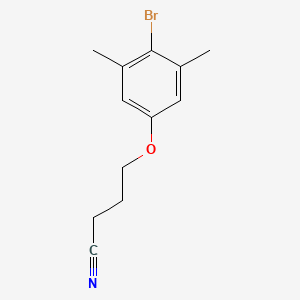
![trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol](/img/structure/B7994377.png)
![4-Fluoro-2-[(n-propyloxy)methyl]thiophenol](/img/structure/B7994382.png)
